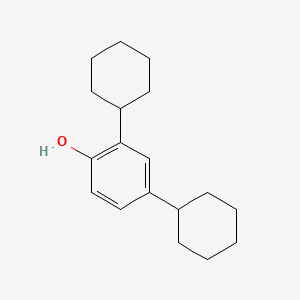![molecular formula C20H13N7 B14690778 [(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile CAS No. 30842-84-3](/img/structure/B14690778.png)
[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile is a complex organic compound with the chemical formula C₂₀H₁₃N₇. This compound belongs to the class of azo compounds, which are characterized by the presence of a diazene functional group (N=N) within their molecular structure. Azo compounds are known for their chromophoric properties, making them useful in various applications, particularly in the field of dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile typically involves an azo coupling reaction. This reaction is carried out between a diazonium salt and a coupling component, which in this case is 8-hydroxyquinoline. The reaction is usually performed in a basic medium to facilitate the formation of the azo bond. The diazonium salt is prepared by diazotizing an aromatic amine with nitrous acid, followed by coupling with 8-hydroxyquinoline .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction of the azo group can lead to the formation of hydrazo compounds.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic media.
Major Products
The major products formed from these reactions include various quinoline derivatives, hydrazo compounds, and substituted quinoline compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of [(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile involves its interaction with various molecular targets. The compound’s azo group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline moiety can intercalate with DNA, disrupting cellular processes and leading to antibacterial or anticancer effects. The exact molecular pathways involved depend on the specific biological context and the presence of other interacting molecules .
相似化合物的比较
Similar Compounds
[(E)-(Phenyldiazenyl)phenyl]acetonitrile: Similar in structure but with phenyl groups instead of quinoline.
[(E)-(Quinolin-8-yl)diazenyl]benzene: Contains a benzene ring instead of the hydrazinylidene group.
Uniqueness
[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile is unique due to the presence of both quinoline and hydrazinylidene groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
30842-84-3 |
|---|---|
分子式 |
C20H13N7 |
分子量 |
351.4 g/mol |
IUPAC 名称 |
1-cyano-N'-(quinolin-8-ylamino)-N-quinolin-8-yliminomethanimidamide |
InChI |
InChI=1S/C20H13N7/c21-13-18(26-24-16-9-1-5-14-7-3-11-22-19(14)16)27-25-17-10-2-6-15-8-4-12-23-20(15)17/h1-12,24H |
InChI 键 |
FGJZQQLBIYYDAA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)NN=C(C#N)N=NC3=CC=CC4=C3N=CC=C4)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


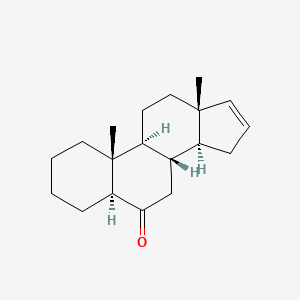
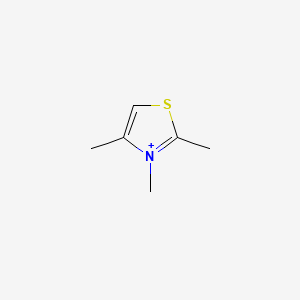

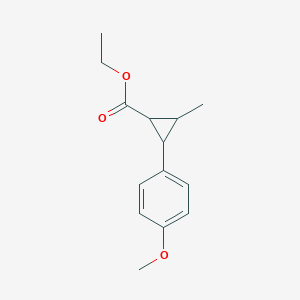
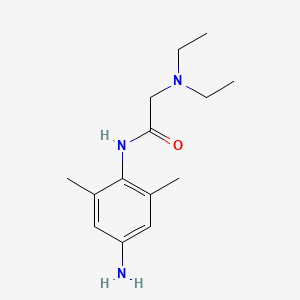
![[2-[Ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]trimethylammonium methyl sulphate](/img/structure/B14690731.png)

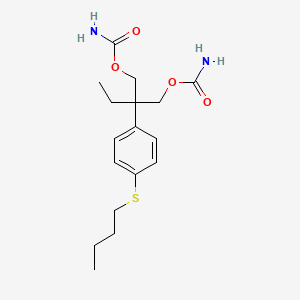
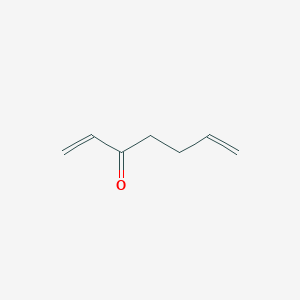
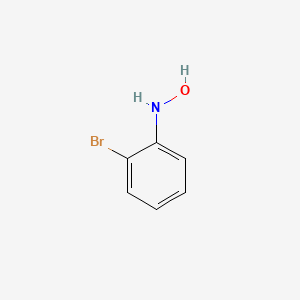

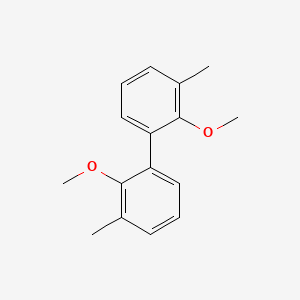
![4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid](/img/structure/B14690772.png)
